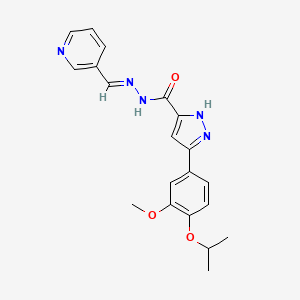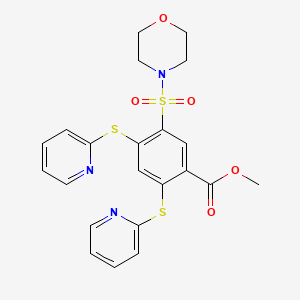![molecular formula C22H16ClN3O2S B11645932 4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a methylphenyl group, and a benzoxazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves the following steps:
Formation of Benzoxazole Derivative: The initial step involves the synthesis of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methylphenyl Group: The benzoxazole derivative is then reacted with a methylphenyl compound, often through a Friedel-Crafts acylation reaction.
Formation of Thiourea: The final step involves the reaction of the intermediate compound with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
類似化合物との比較
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with other similar compounds, such as:
1-(4-CHLOROBENZOYL)-3-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA: Similar structure but with a different position of the methyl group.
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-6-YL]THIOUREA: Similar structure but with a different position of the benzoxazole group.
特性
分子式 |
C22H16ClN3O2S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
4-chloro-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-3-2-4-15(11-13)21-25-18-12-17(9-10-19(18)28-21)24-22(29)26-20(27)14-5-7-16(23)8-6-14/h2-12H,1H3,(H2,24,26,27,29) |
InChIキー |
VAEMOUYZENRPCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-1-(4-bromo-3-methylphenyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645855.png)
![2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645857.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B11645866.png)
![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine](/img/structure/B11645869.png)

![methyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11645881.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11645882.png)
![N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11645885.png)
![Ethyl (2Z)-2-{[3-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11645889.png)

![(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645897.png)
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)

